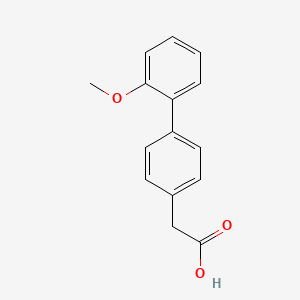

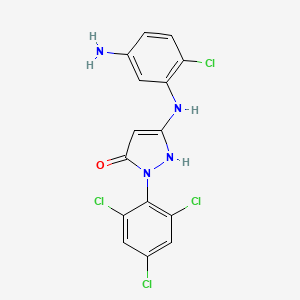

(2'-Methoxy-biphenyl-4-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2'-Methoxy-biphenyl-4-yl)-acetic acid, also known as 2-MBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess significant anti-inflammatory and analgesic properties. The purpose of

Aplicaciones Científicas De Investigación

Chiral Auxiliary Compound Utilization

The application of chiral auxiliary compounds in chemical synthesis is a vital area of study. Research by Majewska (2019) explored 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with structural similarity to (2'-Methoxy-biphenyl-4-yl)-acetic acid, for its potential as a versatile chiral phosphonic auxiliary. This compound showed promise in chiral derivatization of amines and alcohols, indicating its utility in enantioselective synthesis and separation processes in chemical research Majewska, 2019.

Acylation Reactions

Acylation reactions are fundamental in organic synthesis, offering pathways to diverse chemical structures. Research by Arutjunyan et al. (2013) demonstrated the acylation of amines and pyrazole using a compound related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, which led to the formation of new amides and 1-acylpyrazole. This highlights the compound's role in synthesizing novel chemical entities, which could have implications in materials science, pharmaceuticals, and other fields Arutjunyan et al., 2013.

Novel Derivative Synthesis

The synthesis of novel derivatives from (2'-Methoxy-biphenyl-4-yl)-acetic acid analogs has been explored for various applications, including antimicrobial activities. Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a structurally similar compound, which showed significant antimicrobial activities. This indicates the potential of (2'-Methoxy-biphenyl-4-yl)-acetic acid derivatives in contributing to the development of new antimicrobial agents Noolvi et al., 2016.

Antimicrobial Agent Development

Continuing the theme of antimicrobial research, Yar et al. (2006) focused on the synthesis and evaluation of phenoxy acetic acid derivatives, including those related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, as anti-mycobacterial agents. Their work adds to the understanding of how structural modifications of (2'-Methoxy-biphenyl-4-yl)-acetic acid derivatives can impact biological activity, specifically against Mycobacterium tuberculosis Yar et al., 2006.

Corrosion Inhibition

Exploring the application in materials science, Lgaz et al. (2020) investigated the role of pyrazoline derivatives, structurally related to (2'-Methoxy-biphenyl-4-yl)-acetic acid, in the corrosion inhibition of mild steel in hydrochloric acid solutions. Their findings demonstrate the compound's potential in protecting industrial materials, highlighting its utility beyond biomedical applications Lgaz et al., 2020.

Propiedades

IUPAC Name |

2-[4-(2-methoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-5-3-2-4-13(14)12-8-6-11(7-9-12)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOTHHEMRLHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374839 |

Source

|

| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'-Methoxy-biphenyl-4-yl)-acetic acid | |

CAS RN |

5181-11-3 |

Source

|

| Record name | (2'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)

![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)

![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)

![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)